molecular formula C16H21NO6S2 B2676745 1,1-Dioxidotetrahydrothiophen-3-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2310015-06-4

1,1-Dioxidotetrahydrothiophen-3-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No. B2676745
CAS RN: 2310015-06-4
M. Wt: 387.47
InChI Key: ARGLUVLUWNXRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxidotetrahydrothiophen-3-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C16H21NO6S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality 1,1-Dioxidotetrahydrothiophen-3-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dioxidotetrahydrothiophen-3-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Applications

  • Photochemistry of Substituted Esters : A study by DeCosta and Pincock (1993) explored the photochemistry of substituted esters, revealing insights into radical and ion pair formation, which could be relevant for understanding the reactivity of sulfur-containing compounds under light exposure (DeCosta & Pincock, 1993).

  • Oxidative Cleavage of Acetylenic Hydrocarbons : Research by Rao and Pritzkow (1987) on the oxidative cleavage of acetylenic hydrocarbons highlighted α-dicarbonyl compounds as intermediates, which might be analogous to the oxidative behavior of thiophene derivatives (Rao & Pritzkow, 1987).

  • Protecting Groups in Thiazetidine Dioxides : The use of 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives was investigated, demonstrating a method for protecting and deprotecting nitrogen in sulfur-nitrogen heterocycles, which could apply to the manipulation of the compound (Grunder-Klotz & Ehrhardt, 1991).

Material Science and Synthesis

  • Anodic Overoxidation of Polythiophenes : A study on the overoxidation of polythiophenes in wet acetonitrile electrolytes provided insights into the behavior of thiophene derivatives in electrochemical contexts, which could relate to applications in material science and polymer chemistry (Barsch & Beck, 1996).

  • Synthesis and Tuning of Optoelectronic Properties : Tsai et al. (2013) explored the synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties, indicating potential applications in electronic and photonic devices for compounds with related structures (Tsai et al., 2013).

properties

IUPAC Name

(1,1-dioxothiolan-3-yl) 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S2/c18-16(23-14-7-10-24(19,20)12-14)17-8-6-15(25(21,22)11-9-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGLUVLUWNXRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxidotetrahydrothiophen-3-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.